(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
CAS No.: 845909-40-2
Cat. No.: VC5028398
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 845909-40-2 |
---|---|
Molecular Formula | C10H14ClNO3 |
Molecular Weight | 231.68 |
IUPAC Name | methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Standard InChI Key | ISRJRRVWAPZDPY-SBSPUUFOSA-N |
SMILES | COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name is methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, with the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.67 g/mol . Its structure features a chiral carbon at the 3-position, conferring R-configuration, which is critical for its interaction with biological targets. The presence of both amino and hydroxyl groups enhances its polarity, influencing solubility and reactivity .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 845909-40-2 | |
Molecular Formula | C₁₀H₁₄ClNO₃ | |
Molecular Weight | 231.67 g/mol | |
SMILES Notation | COC(=O)CC@HN.Cl |
Synthesis and Manufacturing
Synthetic Routes
A validated synthesis involves the reaction of methyl 2-amino-3-(3-hydroxyphenyl)propanoate with thionyl chloride (SOCl₂) in methanol under controlled conditions . Key steps include:
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Suspension in Methanol: 5.56 g of the precursor is suspended in 120 mL methanol at 0–5°C.
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Thionyl Chloride Addition: 11.2 mL SOCl₂ is added dropwise, followed by warming to room temperature and overnight stirring.
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Workup: Evaporation of solvent, dissolution in water, basification with NaHCO₃, and extraction with ethyl acetate yield 4.97 g of product (81% yield) .
Applications in Scientific Research
Pharmaceutical Intermediate
As an amino acid derivative, this compound serves as a precursor in synthesizing peptidomimetics or bioactive molecules targeting neurological receptors . Its chiral center is pivotal for binding to enantioselective enzymes or receptors, such as GABA analogs.
Amino vs. Hydroxy Substitutions
Replacing the 3-hydroxyphenyl group with a 2-methylphenyl moiety (as in methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride) reduces polarity, altering pharmacokinetic properties. Such modifications highlight the role of substituent position in drug design.
Halogenated Derivatives
Chlorinated analogs (e.g., methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride) exhibit increased lipophilicity (clogP ~2.5), enhancing blood-brain barrier permeability compared to the parent compound.
Future Directions
Enantioselective Catalysis
Developing asymmetric synthesis methods using organocatalysts could reduce reliance on resolution techniques, improving cost-efficiency for large-scale production.
Targeted Drug Delivery
Functionalizing the aromatic hydroxyl group with PEG chains or nanoparticles may enhance solubility and bioavailability for CNS applications.
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